

Cy3B NHS ester product specifications and datasheet.

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Compound of Interest

Compound Name: Cy3B NHS ester

Cat. No.: B15556282

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Cy3B NHS Ester: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the product specifications, experimental protocols, and applications of **Cy3B NHS ester**, a fluorescent dye widely utilized in biological research.

Core Product Specifications

Cy3B NHS ester is a bright, photostable, and water-soluble fluorescent dye belonging to the cyanine family. It is an amine-reactive derivative, making it ideal for covalently labeling primary amines on proteins, peptides, and amine-modified oligonucleotides.^{[1][2][3][4]} Its enhanced fluorescence quantum yield and photostability make it a superior alternative to the standard Cy3 dye.^{[1][3][4]}

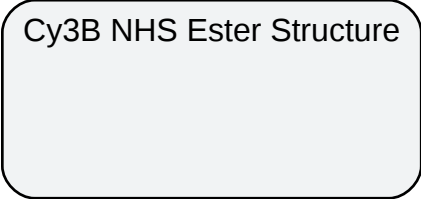
The following table summarizes the key quantitative specifications for **Cy3B NHS ester**, compiled from various supplier datasheets.

Parameter	Value	References
Molecular Weight	657.21 g/mol - 657.75 g/mol	[1][2]
Excitation Maximum (λ_{ex})	558 nm - 566 nm	[1]
Emission Maximum (λ_{em})	570 nm - 578 nm	[1]
Extinction Coefficient	120,000 $\text{cm}^{-1}\text{M}^{-1}$ - 137,000 $\text{cm}^{-1}\text{M}^{-1}$	[1]
Fluorescence Quantum Yield	0.68 - 0.92	
Solubility	DMSO, DMF, Water	[1][2]
Reactivity	Primary amines	[1][2]
Storage Conditions	-20°C, desiccated and protected from light	[1][2]

Chemical Structure and Labeling Reaction

Cy3B NHS ester's reactivity stems from the N-hydroxysuccinimidyl (NHS) ester group, which readily reacts with primary amines (e.g., the ϵ -amino group of lysine residues or the N-terminus of a protein) under mild alkaline conditions (pH 8.0-9.0) to form a stable amide bond.

Cy3B NHS Ester Structure



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Figure 1: Chemical Structure of **Cy3B NHS Ester**.

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a covalent amide bond and the release of N-hydroxysuccinimide.

Experimental Protocols

This section provides a detailed, generalized protocol for labeling proteins with **Cy3B NHS ester**. It is important to note that optimal labeling conditions, such as the molar ratio of dye to protein, may need to be determined empirically for each specific application.

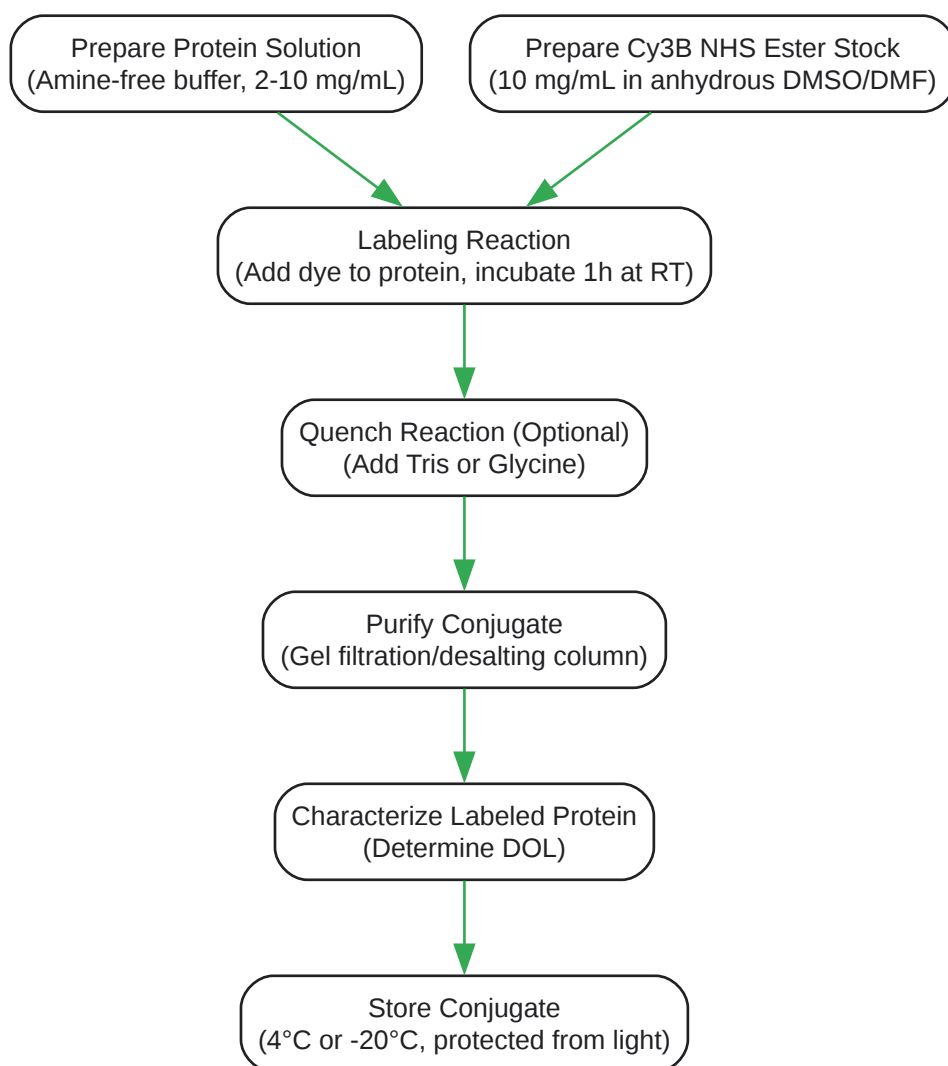
Materials

- Protein of interest (in an amine-free buffer, e.g., PBS)
- **Cy3B NHS ester**
- Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5)
- Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)
- Purification column (e.g., gel filtration or desalting column)

Protocol for Protein Labeling

- Protein Preparation:
 - Ensure the protein solution is free of amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin), as these will compete with the labeling reaction.
 - If necessary, perform a buffer exchange into the Reaction Buffer.
 - Adjust the protein concentration to 2-10 mg/mL.
- Dye Preparation:
 - Immediately before use, prepare a 10 mg/mL stock solution of **Cy3B NHS ester** in anhydrous DMSO or DMF.
 - Vortex thoroughly to ensure the dye is completely dissolved.
- Labeling Reaction:

- Slowly add the calculated volume of the **Cy3B NHS ester** stock solution to the protein solution while gently vortexing. The optimal molar ratio of dye to protein typically ranges from 5:1 to 20:1 and should be optimized.
- Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction (Optional):
 - To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature.
- Purification of the Labeled Protein:
 - Remove unreacted dye and byproducts by passing the reaction mixture through a gel filtration or desalting column equilibrated with a suitable storage buffer (e.g., PBS).
 - Collect the fractions containing the labeled protein.
- Characterization:
 - Determine the protein concentration and the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of Cy3B (around 560 nm).
 - The DOL is calculated as: $DOL = (A_{max} * \epsilon_{protein}) / ((A_{280} - (A_{max} * CF)) * \epsilon_{dye})$, where A_{max} is the absorbance at the dye's excitation maximum, A_{280} is the absorbance at 280 nm, $\epsilon_{protein}$ and ϵ_{dye} are the molar extinction coefficients of the protein and the dye, respectively, and CF is a correction factor for the dye's absorbance at 280 nm.
- Storage:
 - Store the labeled protein at 4°C for short-term use or at -20°C or -80°C for long-term storage. Protect from light.

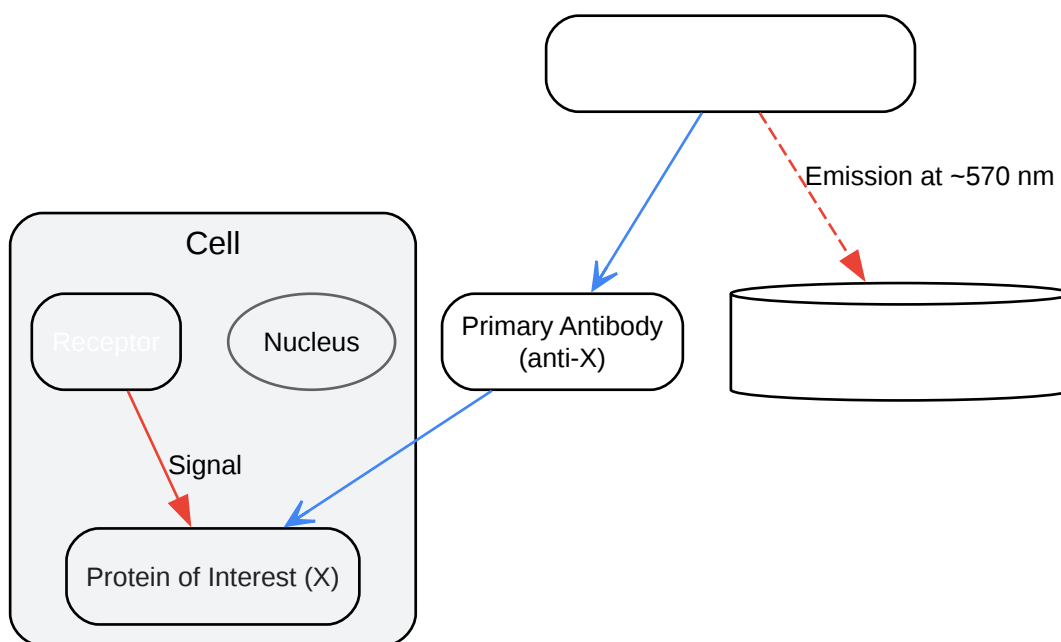


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Figure 2: Experimental Workflow for Protein Labeling.

Applications in Signaling Pathway Analysis

Cy3B-labeled molecules are powerful tools for visualizing and quantifying components of signaling pathways. A common application is in immunofluorescence, where a Cy3B-conjugated antibody is used to detect a specific protein of interest within a cell.



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Figure 3: Indirect Immunofluorescence Signaling Detection.

In the example above (Figure 3), an unlabeled primary antibody specifically binds to the "Protein of Interest (X)". Subsequently, a secondary antibody conjugated with Cy3B binds to the primary antibody. Upon excitation with a light source, the Cy3B fluorophore emits a signal that can be detected by a fluorescence microscope, allowing for the localization and relative quantification of the target protein within the cellular context. This technique is invaluable for studying changes in protein expression, localization, and post-translational modifications in response to various stimuli, providing critical insights into cellular signaling events.

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